molecular formula C6H6N2O3S B2776660 (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate CAS No. 879894-29-8

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate

Cat. No.: B2776660
CAS No.: 879894-29-8
M. Wt: 186.19
InChI Key: LBJCXPYWDNQVEC-IHWYPQMZSA-N
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Description

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is a heterocyclic compound that features a thiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imino and oxo functional groups within the thiazolidine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate typically involves the reaction of 1,3-diarylthioureas with dialkyl acetylenedicarboxylates. This reaction can be carried out under catalyst-free conditions by simply stirring the reactants in ethanol at room temperature . The reaction proceeds via an addition reaction followed by cyclization, leading to the formation of the thiazolidine ring .

Industrial Production Methods

For instance, the use of ultrasonic irradiation as a sustainable energy source has been explored for the synthesis of similar compounds . This method offers the advantages of mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the imino or oxo positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Imino-4-oxothiazolidin-5-ylidene acetates: These compounds share a similar core structure but may differ in their substituents.

    Thiazolidines: These compounds lack the imino group but have similar ring structures.

Uniqueness

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is unique due to the presence of both imino and oxo functional groups within the thiazolidine ring

Properties

IUPAC Name

methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCXPYWDNQVEC-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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